

"POLYQUATERNIUM-29" chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: POLYQUATERNIUM-29

Cat. No.: B1176201 Get Quote

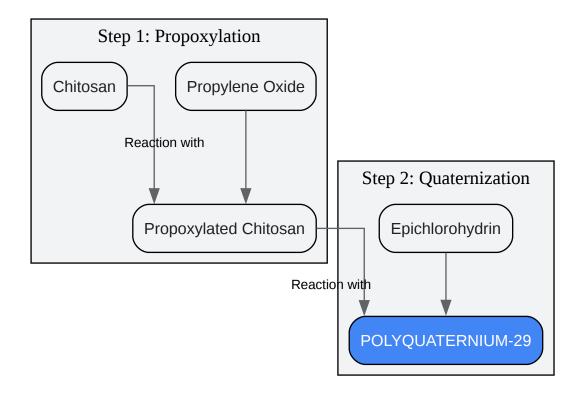
In-Depth Technical Guide to POLYQUATERNIUM-29

For Researchers, Scientists, and Drug Development Professionals

Introduction

POLYQUATERNIUM-29 is a cationic polymer belonging to the polyquaternium class of ingredients, widely utilized in the cosmetic and pharmaceutical industries. It is a derivative of chitosan, a natural polysaccharide, which has been chemically modified to enhance its properties for specific applications. This guide provides a comprehensive overview of the chemical structure, properties, and experimental characterization of **POLYQUATERNIUM-29**.

Chemical Structure and Synthesis


POLYQUATERNIUM-29 is chemically identified as a chitosan modified with propylene oxide and subsequently quaternized with epichlorohydrin.[1][2][3][4] This modification introduces permanent cationic charges to the chitosan backbone, rendering it water-soluble and enhancing its functionality. The synonyms for **POLYQUATERNIUM-29** include "Chitosan, 2,3-dihydroxypropyl 2-hydroxy-3-(trimethylammonio)propyl ether, chloride," "Dihydroxypropyl chitosan trimonium chloride," and "Quaternized chitosan."[5]

The synthesis of **POLYQUATERNIUM-29** involves a multi-step process that begins with chitosan, a linear polysaccharide composed of randomly distributed β -(1-4)-linked D-

glucosamine (deacetylated unit) and N-acetyl-D-glucosamine (acetylated unit).

Synthesis Pathway of POLYQUATERNIUM-29

Click to download full resolution via product page

Caption: Synthesis of **POLYQUATERNIUM-29** from Chitosan.

Physicochemical and Functional Properties

The quaternization of chitosan significantly alters its physicochemical properties, leading to the desirable functional attributes of **POLYQUATERNIUM-29**. While specific data for commercial **POLYQUATERNIUM-29** is not always publicly available and can vary between suppliers, the following tables summarize typical properties based on the characterization of similar quaternized chitosans used in cosmetic and pharmaceutical applications.

Table 1: Physicochemical Properties of Quaternized Chitosan (as a proxy for POLYQUATERNIUM-29)

Property	Typical Value/Range	Significance
Appearance	Off-white to yellowish powder[1]	Indicates purity and processing conditions.
Solubility	Soluble in water	A key advantage over native chitosan, allowing for easy incorporation into aqueous formulations.
Molecular Weight (Mw)	100 - 500 kDa (Varies by grade)	Influences viscosity, film- forming properties, and substantivity to hair and skin.
Charge Density	1.0 - 2.5 meq/g (Varies with degree of quaternization)	Determines the strength of interaction with negatively charged surfaces like hair and skin.
pH (1% aqueous solution)	5.0 - 7.0	Important for formulation stability and compatibility with other ingredients.

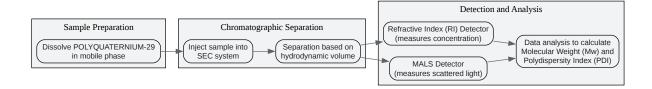
Table 2: Functional Properties of POLYQUATERNIUM-29

Property	Description	Application Relevance
Film-Forming	Forms a flexible, transparent film on surfaces.[6]	Provides hold in hair styling products and a protective barrier on the skin.
Antistatic	Neutralizes negative charges on hair, reducing static and flyaways.[6]	Key function in hair conditioners and styling products for improved manageability.
Conditioning	Adsorbs to the hair cuticle, smoothing it and improving combability.	Enhances the feel, appearance, and manageability of hair.[7]
Moisturizing	Can help to retain moisture on the skin and hair.	Beneficial in skin creams, lotions, and hair conditioners.
Biocompatibility	Derived from a natural polymer, generally considered biocompatible.	Suitable for use in products that come into contact with the skin and mucous membranes. [8]
Biodegradability	As a chitosan derivative, it is expected to be biodegradable.	An important consideration for environmentally friendly product development.[8]

Applications

The unique combination of properties makes **POLYQUATERNIUM-29** a versatile ingredient in a range of products:

- Hair Care: Conditioners, shampoos, hair styling gels, mousses, and sprays.
- Skin Care: Creams, lotions, and other moisturizing formulations.
- Pharmaceuticals: Potential applications in drug delivery systems due to its biocompatibility and cationic nature.[8]


Experimental Protocols

This section outlines detailed methodologies for the characterization of key properties of **POLYQUATERNIUM-29**.

Determination of Molecular Weight

The molecular weight of **POLYQUATERNIUM-29** can be determined using Size Exclusion Chromatography (SEC) coupled with a multi-angle light scattering (MALS) detector.

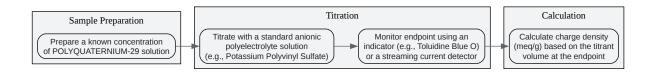
Experimental Workflow: Molecular Weight Determination by SEC-MALS

Click to download full resolution via product page

Caption: Workflow for molecular weight determination.

Methodology:

- Mobile Phase Preparation: Prepare an aqueous mobile phase, typically containing a salt (e.g., 0.1 M NaCl) to suppress ionic interactions, and filter it through a 0.22 μm filter.
- Sample Preparation: Accurately weigh and dissolve a known concentration of POLYQUATERNIUM-29 (e.g., 1-2 mg/mL) in the mobile phase. Filter the solution through a 0.45 µm filter before injection.
- Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a suitable SEC column (e.g., Agilent PL aquagel-OH series), a MALS detector (e.g.,


Wyatt Technology DAWN), and a differential refractive index (dRI) detector.

 Data Acquisition and Analysis: Inject the sample and collect the light scattering and refractive index data. Use the appropriate software (e.g., ASTRA software) to perform the analysis and calculate the weight-average molecular weight (Mw), number-average molecular weight (Mn), and polydispersity index (PDI = Mw/Mn).

Determination of Charge Density

The charge density of **POLYQUATERNIUM-29** can be determined by polyelectrolyte titration.

Experimental Workflow: Charge Density Determination by Titration

Click to download full resolution via product page

Caption: Workflow for charge density determination.

Methodology:

- Reagent Preparation: Prepare a standardized solution of an anionic polyelectrolyte, such as potassium polyvinyl sulfate (PVSK). Prepare an indicator solution, such as Toluidine Blue O.
- Sample Preparation: Accurately weigh and dissolve a known amount of POLYQUATERNIUM-29 in deionized water.
- Titration: Add a known volume of the POLYQUATERNIUM-29 solution and a few drops of the
 indicator to a beaker. Titrate with the standardized PVSK solution until the color changes,
 indicating the endpoint. Alternatively, a streaming current detector can be used to determine
 the isoelectric point.

- Calculation: Calculate the charge density (in meq/g) using the following formula: Charge
 Density = (V × C × 1000) / W where:
 - V = Volume of PVSK solution at the endpoint (L)
 - C = Concentration of PVSK solution (eq/L)
 - W = Weight of the **POLYQUATERNIUM-29** sample (g)

Viscosity Measurement

The viscosity of **POLYQUATERNIUM-29** solutions can be measured using a rotational viscometer.

Methodology:

- Solution Preparation: Prepare solutions of POLYQUATERNIUM-29 at various concentrations (e.g., 0.5%, 1%, 2% w/v) in deionized water.
- Instrumentation: Use a rotational viscometer (e.g., Brookfield viscometer) with a suitable spindle.
- Measurement: Equilibrate the sample to a constant temperature (e.g., 25 °C). Measure the viscosity at different rotational speeds to assess the shear-thinning behavior of the polymer solution.

Evaluation of Functional Properties

5.4.1. Film-Forming Properties

The film-forming properties can be evaluated by casting a film and assessing its physical characteristics.

Methodology:

• Film Casting: Prepare a 2% (w/v) aqueous solution of **POLYQUATERNIUM-29**. Pour the solution onto a flat, non-stick surface (e.g., a Teflon plate) and allow it to dry completely under controlled temperature and humidity.

Evaluation: Visually inspect the resulting film for clarity, flexibility, and tackiness. Mechanical
properties such as tensile strength and elongation at break can be measured using a texture
analyzer.

5.4.2. Antistatic Properties

The antistatic effect on hair can be measured by assessing the reduction in static charge after treatment.

Methodology:

- Hair Tress Preparation: Use standardized hair tresses. Wash them with a non-conditioning shampoo and dry.
- Treatment: Treat the hair tresses with a conditioner containing a known concentration of POLYQUATERNIUM-29. Rinse and dry under controlled conditions.
- Static Charge Measurement: Comb the treated and untreated (control) hair tresses for a
 fixed number of strokes. Measure the static charge on the hair using an electrostatic
 voltmeter. A significant reduction in charge for the treated tress indicates an antistatic effect.

5.4.3. Conditioning Performance

The conditioning effect on hair can be evaluated by measuring the reduction in combing forces.

Methodology:

- Hair Tress Preparation and Treatment: Prepare and treat hair tresses as described for the antistatic property evaluation.
- Combing Force Measurement: Use a texture analyzer equipped with a hair combing rig.
 Measure the force required to comb through both wet and dry treated and untreated hair tresses. A lower combing force for the treated tresses indicates a conditioning effect.

Conclusion

POLYQUATERNIUM-29, a quaternized derivative of chitosan, is a valuable polymer in the formulation of cosmetic and pharmaceutical products. Its cationic nature, water solubility, and

film-forming properties contribute to its efficacy as a conditioning and antistatic agent. The experimental protocols outlined in this guide provide a framework for the comprehensive characterization of **POLYQUATERNIUM-29**, enabling researchers and formulators to optimize its use in various applications. Further research into the specific molecular weight distributions and charge densities of commercial grades of **POLYQUATERNIUM-29** will facilitate a more precise understanding of its structure-function relationships.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Study of hair surface energy and conditioning PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. happi.com [happi.com]
- 3. Conditioning polymers in today's shampoo formulations efficacy, mechanism and test methods PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. azom.com [azom.com]
- 5. researchgate.net [researchgate.net]
- 6. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 7. Determination of Viscosity-Average Molecular Weight of Chitosan using Intrinsic Viscosity Measurement [inis.iaea.org]
- 8. In Vitro Methodologies to Evaluate the Effects of Hair Care Products on Hair Fiber [mdpi.com]
- To cite this document: BenchChem. ["POLYQUATERNIUM-29" chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1176201#polyquaternium-29-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com